N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. It is a colorless liquid with a benzene-like odor .
Synthesis Analysis
Thiophene-2-ethylamine is an aromatic amine. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene. It has similar stimulant effects to amphetamine but with around one third the potency .Chemical Reactions Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Physical and Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor .Scientific Research Applications
Metabolism and Disposition
The compound SB-649868, structurally related to N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide, was studied for its metabolism and disposition in humans. It was developed as an orexin 1 and 2 receptor antagonist for insomnia treatment. The study involved administering a single oral dose and analyzing blood, urine, and feces samples. The compound was almost entirely eliminated over a 9-day period, primarily through feces, with only a small percentage excreted unchanged in the urine. Metabolism primarily occurred via oxidation of the benzofuran ring, leading to various metabolites (Renzulli et al., 2011).
Antinociceptive Activity
N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, derived from the chemical family of this compound, were synthesized and their antinociceptive activity was evaluated. The compounds were synthesized through a reaction involving 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives and substituted amines (Shipilovskikh et al., 2020).
Diuretic Activity
The synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, a series including structurally similar compounds to this compound, demonstrated significant in vivo diuretic activity. Among these compounds, one showed promising results as a diuretic agent (Yar & Ansari, 2009).
Antibacterial Activity
A novel series of 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and showed significant antibacterial activity against a panel of pathogenic microorganisms. These compounds, related to the core structure of this compound, were synthesized through a cyclocondensation reaction (Idrees et al., 2019).
Mechanism of Action
Target of Action
Thiophene-based compounds have been shown to exhibit a variety of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c20-18(15-10-12-4-1-2-5-14(12)21-15)19-17(13-7-9-22-11-13)16-6-3-8-23-16/h1-11,17H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKQCBIJFHNTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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